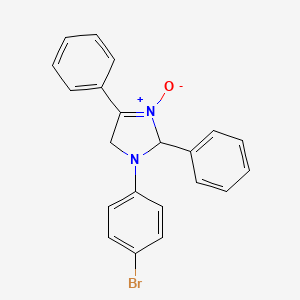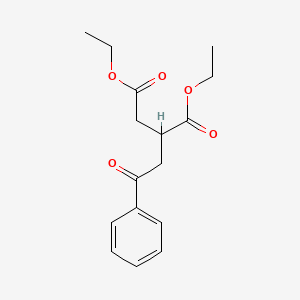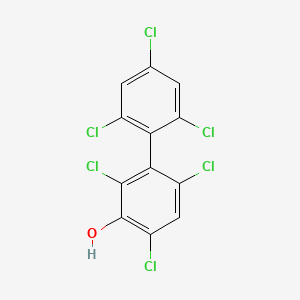
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide is a heterocyclic organic compound that features an imidazole ring substituted with bromophenyl and diphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazole ring.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: It can be used in the production of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The bromophenyl and diphenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Imidazole, 1-(4-chlorophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
- 1H-Imidazole, 1-(4-fluorophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
- 1H-Imidazole, 1-(4-methylphenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide
Uniqueness
1H-Imidazole, 1-(4-bromophenyl)-2,5-dihydro-2,4-diphenyl-, 3-oxide is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propiedades
Número CAS |
152511-67-6 |
|---|---|
Fórmula molecular |
C21H17BrN2O |
Peso molecular |
393.3 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1-oxido-2,5-diphenyl-2,4-dihydroimidazol-1-ium |
InChI |
InChI=1S/C21H17BrN2O/c22-18-11-13-19(14-12-18)23-15-20(16-7-3-1-4-8-16)24(25)21(23)17-9-5-2-6-10-17/h1-14,21H,15H2 |
Clave InChI |
WBRWHRIMYXAPGY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=[N+](C(N1C2=CC=C(C=C2)Br)C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)

![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
![2-[(E)-(2-phenylaziridin-1-yl)iminomethyl]phenol](/img/structure/B12554278.png)
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
![Benzyl [(hydroxyacetyl)oxy]methyl butanedioate](/img/structure/B12554296.png)


